3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide
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Overview
Description
“3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is a chemical compound with the molecular formula C20H18N2O3. It is an active pharmaceutical intermediate . Isoxazole, which is part of the compound’s structure, is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . One method involves a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux . This affords 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate .Molecular Structure Analysis
The molecular structure of “3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” includes a phenyl group (a six-membered aromatic ring), an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom), and a benzamide group .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity .Physical And Chemical Properties Analysis
The molecular formula of “3-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide” is C20H18N2O3. Further physical and chemical properties are not specified in the available resources.Scientific Research Applications
- Researchers have explored the antidepressant effects of this compound due to its structural resemblance to known antidepressants. It may modulate neurotransmitter systems or interact with receptors involved in mood regulation .
- The compound’s unique structure suggests potential antipsychotic properties. Investigations into its interaction with dopamine and serotonin receptors could provide valuable insights for drug development .
- Given its benzoxazolyl moiety, this compound might exhibit antihistamine activity. Researchers have studied its effects on histamine receptors and allergic responses .
- The benzoxazolyl-benzamide scaffold could serve as a basis for antifungal agents. Studies have explored its efficacy against fungal pathogens, including Candida species .
- Investigations into the compound’s cytotoxicity and potential as an anticancer agent have been conducted. Its benzoxazolyl ring system may interfere with cancer cell growth pathways .
- The presence of the benzoxazolyl group suggests antioxidant potential. Researchers have evaluated its ability to scavenge free radicals and reduce oxidative stress. Additionally, it may modulate inflammatory pathways .
Antidepressant Potential
Antipsychotic Activity
Antihistamine Properties
Antifungal Applications
Anticancer Research
Antioxidant and Anti-inflammatory Properties
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .
properties
IUPAC Name |
3-phenoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-19(21-20-17-11-4-5-12-18(17)22-25-20)14-7-6-10-16(13-14)24-15-8-2-1-3-9-15/h1-3,6-10,13H,4-5,11-12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SALAOZZQXQZSAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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